5-Ethyl-2-iodophenylacetic acid
Description
5-Ethyl-2-iodophenylacetic acid is a substituted phenylacetic acid derivative featuring an ethyl group at the 5-position and an iodine atom at the 2-position of the phenyl ring.
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-(5-ethyl-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H11IO2/c1-2-7-3-4-9(11)8(5-7)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
WKFSVECLASBXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Iodine Position and Functional Groups
- 5-Fluoro-2-iodophenylacetic acid (): Molecular Formula: C₈H₆FIO₂. Key Features: Fluorine at the 5-position and iodine at the 2-position. Synthesis: Prepared via diazotization and iodination with 94% yield, indicating efficient halogenation under controlled conditions . Application: Designed to avoid metabolic activation, suggesting improved safety profiles compared to non-halogenated analogs.
Functional Group Modifications
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Ethyl vs. Fluoro Groups : The ethyl substituent likely increases lipophilicity, which could enhance blood-brain barrier penetration relative to polar fluorine .
- Ester vs. Acid Forms : Ester derivatives (e.g., and ) offer synthetic versatility but may require hydrolysis for bioactive acid forms, whereas the carboxylic acid moiety in 5-Ethyl-2-iodophenylacetic acid could enable direct interaction with target proteins .
Preparation Methods
Hydrolysis of Nitrile Precursors
The hydrolysis of nitrile intermediates represents a foundational method for synthesizing 5-ethyl-2-iodophenylacetic acid. While direct literature on the hydrolysis of 5-ethyl-2-iodophenylacetonitrile is limited, analogous procedures for structurally similar compounds provide critical insights. For example, 3-iodophenylacetic acid is synthesized via refluxing (3-iodophenyl)acetonitrile with 1.0 M aqueous sodium hydroxide for 4 hours, achieving an 83% yield . This method involves extraction with diethyl ether, acidification with hydrochloric acid, and purification via sodium sulfate drying and reduced-pressure evaporation .
Adapting this protocol to 5-ethyl-2-iodophenylacetonitrile would require careful control of steric and electronic effects introduced by the ethyl substituent. The ethyl group at the 5-position may slow hydrolysis kinetics due to increased steric hindrance, necessitating extended reaction times or elevated temperatures. Post-hydrolysis workup would mirror established protocols, with acidification to protonate the carboxylate and extraction into organic solvents .
Acid Chloride Intermediate Route
A robust pathway involves converting this compound to its acid chloride derivative, a critical intermediate for amide or ester prodrug synthesis. US Patent 6,291,523 details the dissolution of this compound in methylene chloride (400 mL) with oxalyl chloride (2.4 mL, 27.5 mmol) and catalytic DMF (0.1 mL) . The mixture is stirred for 3 hours at room temperature, concentrated under reduced pressure, and treated with hexane to yield the acid chloride as a hydrobromide salt in 31 ± 6% yield .
Comparative analysis with halogenated phenylacetic acid derivatives reveals that thionyl chloride (SOCl₂) is an alternative reagent for acid chloride formation . For instance, refluxing 3-iodophenylacetic acid with excess thionyl chloride (2.5–10 volumes per gram of acid) generates the corresponding acid chloride, which is subsequently reacted with amines or alcohols . However, oxalyl chloride offers advantages in milder conditions and reduced byproduct formation, as evidenced by the patent’s higher reproducibility .
Purification and Analytical Characterization
Purification of this compound typically involves silica gel chromatography or recrystallization. The patent method specifies hexane trituration to isolate the hydrobromide salt , while analogous procedures use ethyl acetate/hexane gradients or acidic aqueous workups .
1H NMR characterization (DMSO-d₆) of related compounds reveals distinct shifts:
-
Acetic acid methylene: δ 3.6 (s, 2H)
The ethyl group in this compound would introduce additional triplet and quartet signals near δ 1.2 (CH₃) and δ 2.5 (CH₂), respectively.
Challenges and Optimization Opportunities
-
Steric Hindrance : The ethyl group at the 5-position complicates electrophilic substitution and coupling reactions. Bulkier ligands or higher temperatures may improve reactivity .
-
Regioselectivity : Direct iodination risks para-substitution; directing groups or protective strategies could enhance ortho selectivity .
-
Yield Improvement : The 31% yield via acid chloride formation suggests opportunities in solvent selection (e.g., THF instead of CH₂Cl₂) or stoichiometric adjustments.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-Ethyl-2-iodophenylacetic acid, and how can purity be validated?
- Methodological Answer : Common synthetic approaches include iodination of precursor phenylacetic acid derivatives using iodine monochloride (ICl) or electrophilic aromatic substitution. Post-synthesis, purity should be validated via:
-
High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% threshold recommended) .
-
Nuclear Magnetic Resonance (NMR) : Compare 1H/13C spectra with reference data (e.g., PubChem entries for analogous compounds) .
-
Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 290.05 for C10H11IO2) .
Data Table :
Analytical Method Key Parameters Reference Standard HPLC Retention time: 8.2 min (C18 column, 70:30 H2O:MeCN) Internal lab protocol 1H NMR δ 7.45 (d, J=8 Hz, Ar-H), δ 3.62 (s, CH2CO2H) PubChem C7H7IO2
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .
- Elemental Analysis : Verify C, H, I, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:
- Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) .
- Secondary Assays : Use orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies) to cross-validate results .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent polarity effects) .
Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?
- Methodological Answer :
-
Accelerated Stability Testing : Expose the compound to pH gradients (1.2–7.4) and elevated temperatures (40°C) to simulate gastric/intracellular environments .
-
Degradation Product Analysis : Use LC-MS to identify by-products (e.g., deiodinated analogs) and quantify half-life .
-
Control Experiments : Include antioxidants (e.g., ascorbic acid) to isolate oxidative degradation pathways .
Data Table :
Condition Half-Life (h) Major Degradation Product pH 7.4, 37°C 48.2 5-Ethylphenylacetic acid pH 1.2, 37°C 12.7 Iodide ion (I⁻)
Q. How should researchers address conflicting NMR data when synthesizing this compound?
- Methodological Answer : Discrepancies may stem from solvent effects or diastereomer formation. Steps include:
- Solvent Standardization : Use deuterated DMSO or CDCl3 for consistency .
- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals .
- Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts) .
Methodological Guidelines
- Data Integrity : Follow Cochrane Handbook protocols for systematic reviews to minimize bias in literature comparisons .
- Ethical Reporting : Document experimental failures and unexpected results transparently, per Beilstein Journal guidelines .
- Replicability : Provide detailed synthetic procedures (e.g., molar ratios, reaction times) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
